![molecular formula C11H6ClF3N2O2 B2906485 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid CAS No. 338397-41-4](/img/structure/B2906485.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position. Attached to the pyridine ring is a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrole ring is substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring attached to a pyrrole ring, with various substitutions as described above. The exact molecular weight and other properties can be calculated based on the molecular formula .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethylpyridines, in general, are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .Scientific Research Applications
Synthesis of Pesticides
This compound serves as a key intermediate in the synthesis of various crop-protection products, including fluazifop, which is used to control grass weeds .
Pharmaceutical Research
It acts as a reactant in the synthesis of novel compounds, such as imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are potential treatments for Hepatitis C .
Material Chemistry
The compound is utilized in material chemistry for its reactivity in alkylation and chlorination reactions, contributing to the development of new materials .
Antimicrobial Activity
Researchers have studied derivatives of this compound for their potency against AcpS-PPTase enzymes, which are targets for developing new antibacterial agents .
Fungicide Metabolism
Studies have investigated the effects of this compound’s metabolites on plants, such as grapevines, to understand its role in growth disorders when used as a fungicide .
Lipid Kinase Inhibition
The trifluoromethyl group within this compound is part of research into lipid kinases, which are involved in crucial cellular processes like cell proliferation and apoptosis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWROMRBDBEOJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid |
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